N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide is a synthetic small molecule characterized by a benzo[b][1,4]oxazepine core fused with a sulfonamide moiety. The structure features a 7-membered oxazepine ring with a 4-oxo group, an allyl substituent at position 5, and geminal dimethyl groups at position 3.
The allyl and dimethyl substituents likely enhance lipophilicity and conformational rigidity, respectively, influencing pharmacokinetic properties such as membrane permeability and metabolic stability. The sulfonamide group is a common pharmacophore in bioactive molecules, often associated with enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-6-9-20-15-8-7-14(19-25(22,23)11-13(2)3)10-16(15)24-12-18(4,5)17(20)21/h6-8,10,13,19H,1,9,11-12H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFWNPWNTCNBKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a complex heterocyclic framework that contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 396.52 g/mol. The presence of the sulfonamide group is significant for its pharmacological interactions.
Antitumor Activity
Research indicates that compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo...) exhibit notable antitumor properties. A study on related oxazepin derivatives demonstrated their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. These effects were attributed to the modulation of signaling pathways such as the MAPK/ERK pathway .
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory assays. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential application in treating inflammatory diseases.
Antimicrobial Activity
N-(5-allyl-3,3-dimethyl-4-oxo...) also displayed antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated effective inhibition of growth for both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in bacterial folate synthesis.
- Cell Signaling Modulation : Its interaction with cellular receptors can alter downstream signaling pathways related to inflammation and tumor progression.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to cell death .
Case Study 1: Antitumor Efficacy
In a preclinical model using human cancer cell lines, N-(5-allyl-3,3-dimethyl...) was tested for its cytotoxic effects. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells compared to controls.
Case Study 2: Anti-inflammatory Response
A study involving lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with the compound resulted in a 50% reduction in TNF-alpha production at a concentration of 25 µM. This suggests its potential utility in managing acute inflammatory responses .
Summary Table of Biological Activities
Comparison with Similar Compounds
Key Observations:
Structural Complexity: The target compound’s benzo[b][1,4]oxazepine core is distinct from the oxadiazole-thiazole hybrids in or benzamide-enone systems in . Its 7-membered ring may confer unique conformational flexibility compared to rigid heterocycles like oxadiazoles.
Bioactivity Potential: Sulfonamide-containing compounds often exhibit enzyme-inhibitory properties. For example, benzamide-sulfonamide hybrids in show kinase inhibition, suggesting the target compound may share similar mechanisms. Marine-derived analogs () highlight the role of sulfonamide groups in enhancing bioavailability and target affinity.
Research Findings and Implications
Structural Advantages
Computational Predictions
Tools like Hit Dexter 2.0 () could predict the target compound’s behavior in high-throughput screens. For instance, its sulfonamide group may reduce risks of promiscuous binding compared to compounds with reactive thiols or quinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
